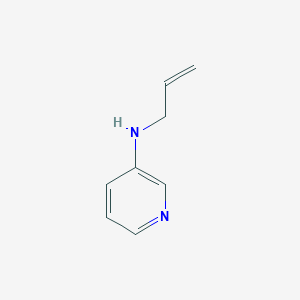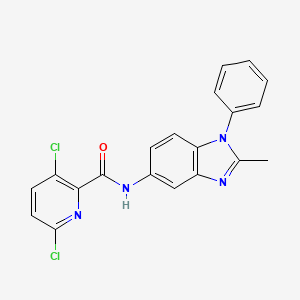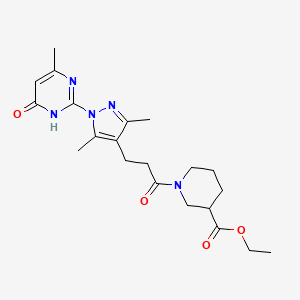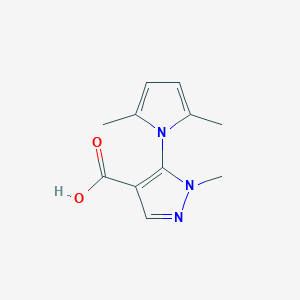![molecular formula C24H20N4O5 B2671619 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921544-57-2](/img/no-structure.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H20N4O5 and its molecular weight is 444.447. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Cancer Research : Compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide have shown significant anticancer activity. For instance, the synthesis of 5-deaza analogues of aminopterin and folic acid revealed these compounds' potential in vitro and in vivo anticancer activities (Su et al., 1986).
Antitumor Activity : Research on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) indicated its potential as a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Analgesic and Anti-inflammatory Agents : The synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the potential of such compounds in pain management and inflammation treatment (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activity : Benzothiazole pyrimidine derivatives have been synthesized and shown to exhibit excellent in vitro antibacterial and antifungal activity, highlighting the potential of these compounds in combating infections (Maddila et al., 2016).
Imaging and Diagnostic Research
Brain Imaging : Research on aryloxyanilide ligands for imaging brain peripheral benzodiazepine receptors in vivo shows the potential of related compounds in diagnostic imaging, particularly in positron emission tomography (PET) scans (Briard et al., 2008).
Apoptosis Inducers in Cancer Treatment : Compounds like 4-anilino-N-methylthieno[3,2-d]pyrimidines have been discovered as potent apoptosis inducers, useful in cancer treatment through the inhibition of tubulin polymerization (Kemnitzer et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 1,3-benzodioxole-5-carboxylic acid chloride, followed by amidation with acetamide. The reaction steps involve protection of the carboxylic acid group, condensation with the amine, deprotection, and amidation.", "Starting Materials": [ "2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "1,3-benzodioxole-5-carboxylic acid chloride", "Acetamide", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Diisopropylethylamine (DIPEA)", "Methanol", "Chloroform", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid with DCC and DMAP in chloroform to form the corresponding acid chloride intermediate.", "Addition of 1,3-benzodioxole-5-carboxylic acid chloride to the reaction mixture in the presence of DIPEA to form the condensation product.", "Deprotection of the carboxylic acid group with sodium bicarbonate in methanol to form the corresponding carboxylic acid intermediate.", "Amidation of the carboxylic acid intermediate with acetamide in the presence of DCC and DMAP in ethyl acetate to form the final product, N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Purification of the final product by recrystallization from a suitable solvent system." ] } | |
Numéro CAS |
921544-57-2 |
Nom du produit |
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Formule moléculaire |
C24H20N4O5 |
Poids moléculaire |
444.447 |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H20N4O5/c1-15-4-6-16(7-5-15)12-28-23(30)22-18(3-2-10-25-22)27(24(28)31)13-21(29)26-17-8-9-19-20(11-17)33-14-32-19/h2-11H,12-14H2,1H3,(H,26,29) |
Clé InChI |
HLTXTQCQPVAUFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2671537.png)


![N-(3-fluoro-4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2671541.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2671545.png)
![4-(3,5-dimethylbenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2671547.png)
![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2671548.png)

![3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2671553.png)

![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2671558.png)
![ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2671559.png)